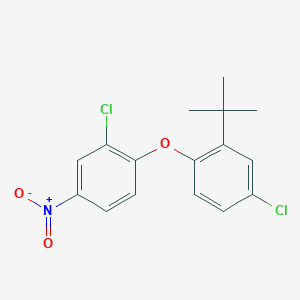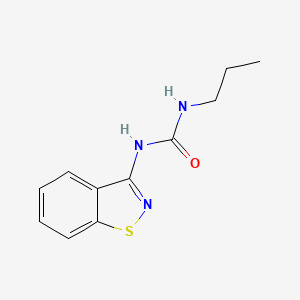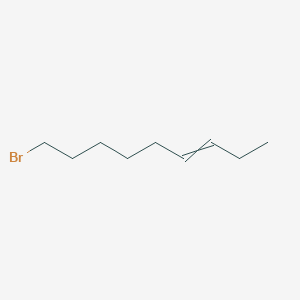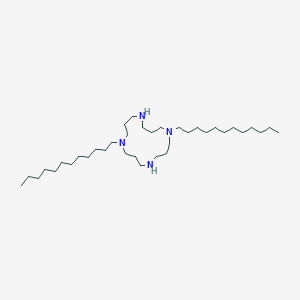
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane is a macrocyclic compound that belongs to the class of tetraazacycloalkanes. This compound is characterized by its large ring structure containing four nitrogen atoms and two long dodecyl chains. It is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane typically involves the cyclization of linear tetraamines with dodecyl halides. One common method includes the reaction of 1,5,9,13-tetraazacyclohexadecane with dodecyl bromide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dodecyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of new tetraazacyclohexadecane derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is exploited in various applications, such as catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions in a controlled manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,9,13-Tetraazacyclohexadecane: Similar structure but without the dodecyl chains.
1,5,9,13-Tetrathiacyclohexadecane: Contains sulfur atoms instead of nitrogen, leading to different chemical properties.
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane: Methyl groups instead of dodecyl chains, affecting its solubility and reactivity.
Uniqueness
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane is unique due to its long dodecyl chains, which impart hydrophobic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications involving biological systems and materials science.
Propriétés
Numéro CAS |
110076-38-5 |
|---|---|
Formule moléculaire |
C36H76N4 |
Poids moléculaire |
565.0 g/mol |
Nom IUPAC |
1,9-didodecyl-1,5,9,13-tetrazacyclohexadecane |
InChI |
InChI=1S/C36H76N4/c1-3-5-7-9-11-13-15-17-19-21-31-39-33-23-27-37-29-25-35-40(36-26-30-38-28-24-34-39)32-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3 |
Clé InChI |
BLSBVIKCCCWCGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCCNCCCN(CCCNCCC1)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


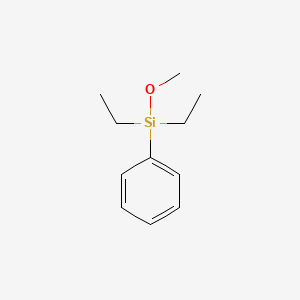
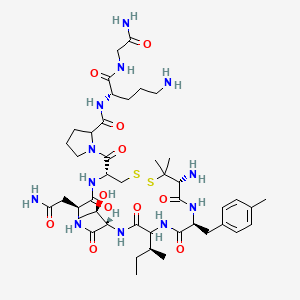
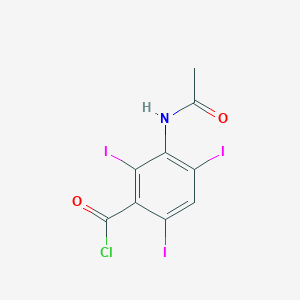

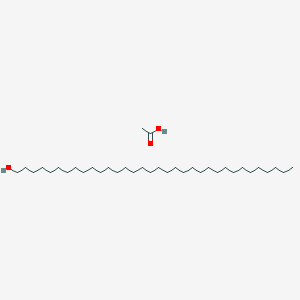
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

